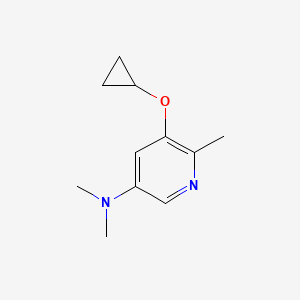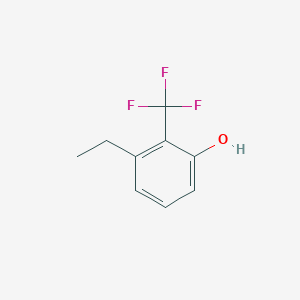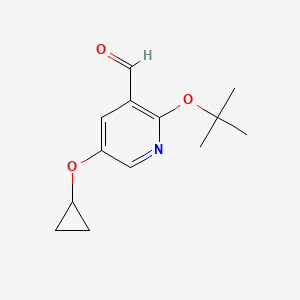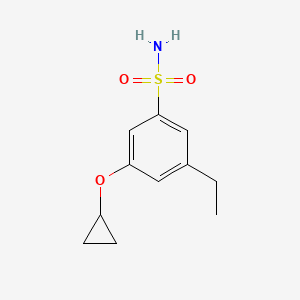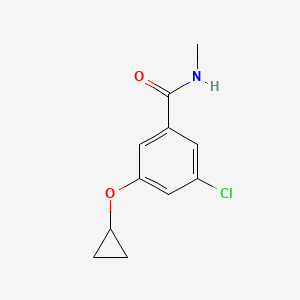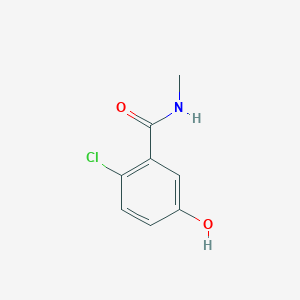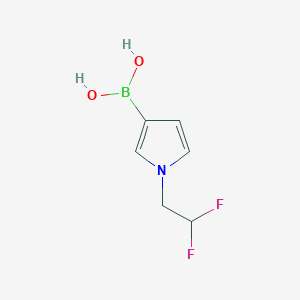
1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid is a boronic acid derivative that features a pyrrole ring substituted with a 2,2-difluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of electrophilic 2,2-difluoroethylation of pyrrole derivatives using reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate . The reaction conditions often include the use of a suitable solvent like dichloromethane and a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesis platforms can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficient formation of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and agrochemicals, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in catalysis. The 2,2-difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems.
Comparación Con Compuestos Similares
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and exhibit similar chemical reactivity.
Difluoromethylated pyrroles: These compounds have similar structural features and are used in similar applications.
Uniqueness: 1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid is unique due to the presence of both the boronic acid and 2,2-difluoroethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C6H8BF2NO2 |
|---|---|
Peso molecular |
174.94 g/mol |
Nombre IUPAC |
[1-(2,2-difluoroethyl)pyrrol-3-yl]boronic acid |
InChI |
InChI=1S/C6H8BF2NO2/c8-6(9)4-10-2-1-5(3-10)7(11)12/h1-3,6,11-12H,4H2 |
Clave InChI |
OMIKIUNLWZYUAS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(C=C1)CC(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





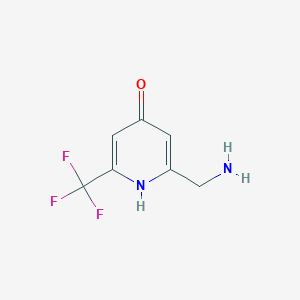
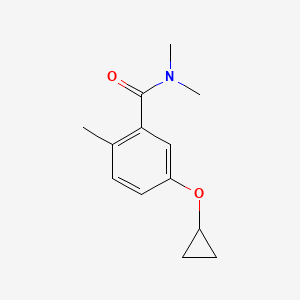
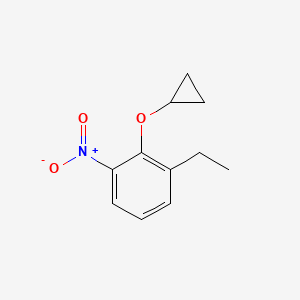
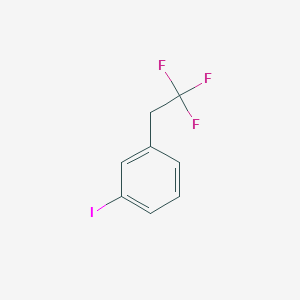
![2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14841264.png)
